An In-depth Technical Guide to 4-Amino-2-fluorobenzonitrile: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Amino-2-fluorobenzonitrile: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-fluorobenzonitrile is a key fluorinated aromatic building block with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring amino, fluoro, and nitrile functional groups, imparts desirable properties for the synthesis of complex molecules, including enhanced metabolic stability and bioavailability in drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and synthetic methodologies related to 4-Amino-2-fluorobenzonitrile. Detailed experimental protocols, spectroscopic data, and its role in the synthesis of kinase inhibitors are presented to support researchers and drug development professionals in their work with this versatile intermediate.
Chemical Properties and Structure
4-Amino-2-fluorobenzonitrile, with the CAS number 53312-80-4, is an off-white to yellow crystalline solid.[1][2] Its molecular structure consists of a benzene ring substituted with an amino group at the 4-position, a fluorine atom at the 2-position, and a nitrile group at the 1-position. This arrangement of functional groups makes it a valuable intermediate for a variety of chemical transformations.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-fluorobenzonitrile is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [4] |
| Appearance | Off-white to yellow powder/solid | [1][2] |
| Melting Point | 87-91 °C | |
| Boiling Point | 288.2 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 128.1 ± 23.2 °C | [1] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents. | [2] |
| CAS Number | 53312-80-4 | [1] |
Structural Information
The structure of 4-Amino-2-fluorobenzonitrile is characterized by the presence of three key functional groups on a benzene ring:
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Amino Group (-NH₂): Located at the C4 position, it serves as a key site for nucleophilic reactions and the formation of amides and other nitrogen-containing heterocycles.
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Fluorine Atom (-F): Positioned at the C2 position, the fluorine atom significantly influences the molecule's electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds.[3]
-
Nitrile Group (-CN): Located at the C1 position, this group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
The interplay of these functional groups provides a versatile platform for the synthesis of a wide range of complex organic molecules.[3]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-Amino-2-fluorobenzonitrile based on its structure and data from related compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.4 | d | ~ 8.5 | H-6 |
| ~ 6.5 | dd | ~ 8.5, 2.0 | H-5 |
| ~ 6.4 | d | ~ 12.0 | H-3 |
| ~ 4.2 | br s | - | -NH₂ |
Note: Predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 (d, J ≈ 250 Hz) | C-2 (C-F) |
| ~ 152 | C-4 (C-NH₂) |
| ~ 134 | C-6 |
| ~ 118 | C-1 (C-CN) |
| ~ 117 | CN |
| ~ 110 (d, J ≈ 20 Hz) | C-5 |
| ~ 100 (d, J ≈ 25 Hz) | C-3 |
Note: Predicted values based on the analysis of similar structures. The carbon attached to fluorine will appear as a doublet with a large coupling constant.
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amino group) |
| 2220-2230 | Strong, Sharp | C≡N stretch (nitrile group) |
| 1620-1600 | Medium | N-H bend (amino group) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1150 | Strong | C-F stretch |
Mass Spectrometry
| m/z | Interpretation |
| 136 | Molecular ion [M]⁺ |
| 110 | [M - CN]⁺ |
| 109 | [M - HCN]⁺ |
| 83 | Fragmentation of the benzene ring |
Synthesis and Experimental Protocols
4-Amino-2-fluorobenzonitrile is typically synthesized through multi-step procedures starting from readily available fluorinated benzene derivatives. A common strategy involves the introduction of the amino group via reduction of a nitro group or through nucleophilic aromatic substitution.
Representative Synthesis Workflow
The following diagram illustrates a plausible synthetic route to 4-Amino-2-fluorobenzonitrile.
Caption: A general workflow for the synthesis of 4-Amino-2-fluorobenzonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical transformations for analogous compounds and serves as a guide for laboratory synthesis.
Step 1: Reduction of 2-Fluoro-4-nitrobenzonitrile
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-4-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.
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Addition of Reducing Agent: To the stirred suspension, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
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Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Amino-2-fluorobenzonitrile.
Applications in Drug Development
The unique structural features of 4-Amino-2-fluorobenzonitrile make it a valuable precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors used in cancer therapy.[5] The presence of the fluorine atom often leads to improved metabolic stability and enhanced binding affinity of the final drug candidate.[3]
Role in Kinase Inhibitor Synthesis
4-Amino-2-fluorobenzonitrile serves as a key building block for the synthesis of inhibitors targeting important signaling pathways, such as the Janus Kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) pathways, which are often dysregulated in cancer and inflammatory diseases.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Its aberrant activation is implicated in various cancers and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a hallmark of many cancers.[1][2]
